molecular formula C13H17ClO B8700553 2-(4-Isobutyl-phenyl)-propionyl chloride CAS No. 115588-20-0

2-(4-Isobutyl-phenyl)-propionyl chloride

Cat. No. B8700553
M. Wt: 224.72 g/mol
InChI Key: QXVRLFIKHYCFJS-JTQLQIEISA-N
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Patent
US04150137

Procedure details

To a solution of 2.2 g of 2-pyridinemethanol in 20 ml of tetrahydrofuran were added 3 g of 2-(4-isobutylphenyl)propionic acid chloride and subsequently 2.7 g of triethylamine, and the mixture was reacted at room temperature for 2 hours. After the reaction was complete, the crystals produced were removed by filtration. The filtrate was freed of solvent by distillation to leave a residue, to which was added water. The resulting mixture was extracted with ether. The ether extract was dehydrated and freed of ether by distillation. The oily residue thus obtained was distilled in vacuo to give 3.5 g of 2-(4-isobutylphenyl)propionic acid-2-pyridylmethyl ester as a pale yellow oil, boiling at 138°-140° C./0.15 mmHg. Mass spectrum: parent ion 297 m/e.
Quantity
2.2 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
2.7 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[CH:5][CH:4]=[CH:3][C:2]=1[CH2:7][OH:8].[CH2:9]([C:13]1[CH:18]=[CH:17][C:16]([CH:19]([CH3:23])[C:20](Cl)=[O:21])=[CH:15][CH:14]=1)[CH:10]([CH3:12])[CH3:11].C(N(CC)CC)C.O>O1CCCC1>[N:1]1[CH:6]=[CH:5][CH:4]=[CH:3][C:2]=1[CH2:7][O:8][C:20](=[O:21])[CH:19]([C:16]1[CH:17]=[CH:18][C:13]([CH2:9][CH:10]([CH3:12])[CH3:11])=[CH:14][CH:15]=1)[CH3:23]

Inputs

Step One
Name
Quantity
2.2 g
Type
reactant
Smiles
N1=C(C=CC=C1)CO
Name
Quantity
3 g
Type
reactant
Smiles
C(C(C)C)C1=CC=C(C=C1)C(C(=O)Cl)C
Name
Quantity
2.7 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
20 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the mixture was reacted at room temperature for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
the crystals produced
CUSTOM
Type
CUSTOM
Details
were removed by filtration
DISTILLATION
Type
DISTILLATION
Details
The filtrate was freed of solvent by distillation
CUSTOM
Type
CUSTOM
Details
to leave a residue
EXTRACTION
Type
EXTRACTION
Details
The resulting mixture was extracted with ether
EXTRACTION
Type
EXTRACTION
Details
The ether extract
DISTILLATION
Type
DISTILLATION
Details
freed of ether by distillation
CUSTOM
Type
CUSTOM
Details
The oily residue thus obtained
DISTILLATION
Type
DISTILLATION
Details
was distilled in vacuo

Outcomes

Product
Name
Type
product
Smiles
N1=C(C=CC=C1)COC(C(C)C1=CC=C(C=C1)CC(C)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 3.5 g
YIELD: CALCULATEDPERCENTYIELD 88.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04150137

Procedure details

To a solution of 2.2 g of 2-pyridinemethanol in 20 ml of tetrahydrofuran were added 3 g of 2-(4-isobutylphenyl)propionic acid chloride and subsequently 2.7 g of triethylamine, and the mixture was reacted at room temperature for 2 hours. After the reaction was complete, the crystals produced were removed by filtration. The filtrate was freed of solvent by distillation to leave a residue, to which was added water. The resulting mixture was extracted with ether. The ether extract was dehydrated and freed of ether by distillation. The oily residue thus obtained was distilled in vacuo to give 3.5 g of 2-(4-isobutylphenyl)propionic acid-2-pyridylmethyl ester as a pale yellow oil, boiling at 138°-140° C./0.15 mmHg. Mass spectrum: parent ion 297 m/e.
Quantity
2.2 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
2.7 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[CH:5][CH:4]=[CH:3][C:2]=1[CH2:7][OH:8].[CH2:9]([C:13]1[CH:18]=[CH:17][C:16]([CH:19]([CH3:23])[C:20](Cl)=[O:21])=[CH:15][CH:14]=1)[CH:10]([CH3:12])[CH3:11].C(N(CC)CC)C.O>O1CCCC1>[N:1]1[CH:6]=[CH:5][CH:4]=[CH:3][C:2]=1[CH2:7][O:8][C:20](=[O:21])[CH:19]([C:16]1[CH:17]=[CH:18][C:13]([CH2:9][CH:10]([CH3:12])[CH3:11])=[CH:14][CH:15]=1)[CH3:23]

Inputs

Step One
Name
Quantity
2.2 g
Type
reactant
Smiles
N1=C(C=CC=C1)CO
Name
Quantity
3 g
Type
reactant
Smiles
C(C(C)C)C1=CC=C(C=C1)C(C(=O)Cl)C
Name
Quantity
2.7 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
20 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the mixture was reacted at room temperature for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
the crystals produced
CUSTOM
Type
CUSTOM
Details
were removed by filtration
DISTILLATION
Type
DISTILLATION
Details
The filtrate was freed of solvent by distillation
CUSTOM
Type
CUSTOM
Details
to leave a residue
EXTRACTION
Type
EXTRACTION
Details
The resulting mixture was extracted with ether
EXTRACTION
Type
EXTRACTION
Details
The ether extract
DISTILLATION
Type
DISTILLATION
Details
freed of ether by distillation
CUSTOM
Type
CUSTOM
Details
The oily residue thus obtained
DISTILLATION
Type
DISTILLATION
Details
was distilled in vacuo

Outcomes

Product
Name
Type
product
Smiles
N1=C(C=CC=C1)COC(C(C)C1=CC=C(C=C1)CC(C)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 3.5 g
YIELD: CALCULATEDPERCENTYIELD 88.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.